![molecular formula C33H30BN3O2 B14073950 2,4-Diphenyl-6-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14073950.png)
2,4-Diphenyl-6-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diphenyl-6-(3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with diphenyl groups and a biphenyl moiety containing a dioxaborolane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate nitriles or amidines under acidic or basic conditions.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions using benzene derivatives and suitable catalysts such as aluminum chloride.
Attachment of the Biphenyl Moiety: The biphenyl moiety can be attached through Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids or esters in the presence of palladium catalysts and base.
Incorporation of the Dioxaborolane Group: The dioxaborolane group can be introduced through a borylation reaction using pinacolborane and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2,4-Diphenyl-6-(3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Coupling Reactions: The dioxaborolane group allows for Suzuki-Miyaura coupling reactions, enabling the formation of new carbon-carbon bonds with various aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, suitable solvents.
Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, and coupling reactions can create extended aromatic systems.
科学研究应用
2,4-Diphenyl-6-(3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of extended aromatic systems through coupling reactions.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with potential therapeutic properties.
Catalysis: The compound can act as a ligand in catalytic systems, facilitating various chemical transformations.
作用机制
The mechanism of action of 2,4-Diphenyl-6-(3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with molecular targets through its functional groups. The dioxaborolane group, for instance, can participate in Suzuki-Miyaura coupling reactions by forming a complex with palladium catalysts, enabling the formation of new carbon-carbon bonds. The triazine core and diphenyl groups contribute to the compound’s stability and reactivity, allowing it to engage in various chemical processes.
相似化合物的比较
Similar Compounds
- 2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2,4-Diphenyl-6-(3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its combination of a triazine core, diphenyl groups, and a biphenyl moiety with a dioxaborolane group. This structural arrangement provides distinct reactivity and stability, making it valuable in various applications. Its ability to undergo Suzuki-Miyaura coupling reactions efficiently sets it apart from other similar compounds, offering versatility in organic synthesis and materials science.
属性
分子式 |
C33H30BN3O2 |
|---|---|
分子量 |
511.4 g/mol |
IUPAC 名称 |
2,4-diphenyl-6-[4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C33H30BN3O2/c1-32(2)33(3,4)39-34(38-32)28-17-11-16-27(22-28)23-18-20-26(21-19-23)31-36-29(24-12-7-5-8-13-24)35-30(37-31)25-14-9-6-10-15-25/h5-22H,1-4H3 |
InChI 键 |
HZXLUYAQBQNVGL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
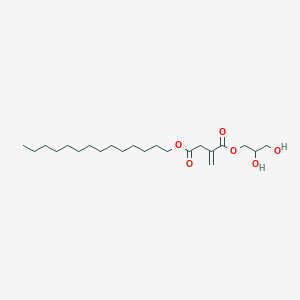
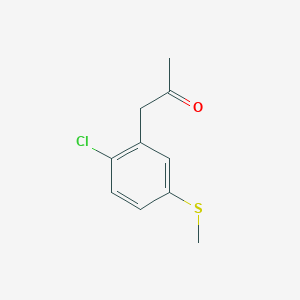
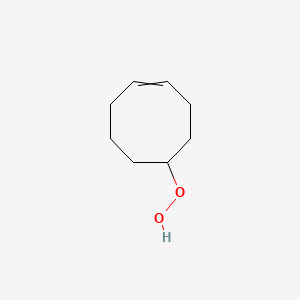
![octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)
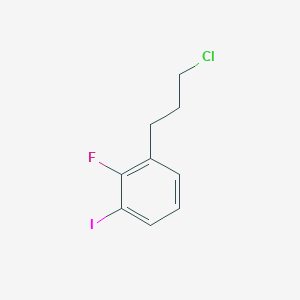
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)
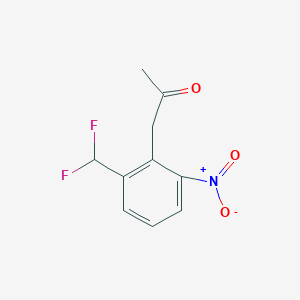

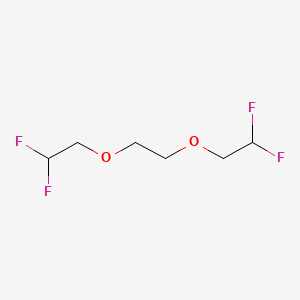
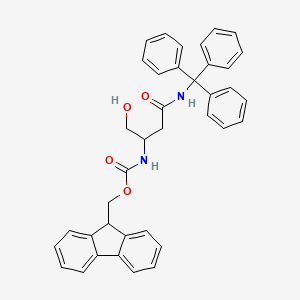

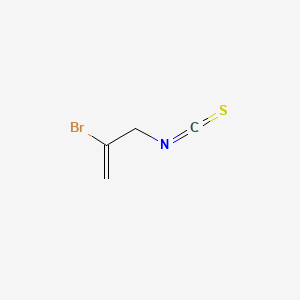
![Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-](/img/structure/B14073944.png)
